molecular formula C19H19Br2N3O3 B15015976 (3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide

(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}-N-(2-bromophenyl)butanamide

Cat. No.: B15015976
M. Wt: 497.2 g/mol
InChI Key: VHBNSVJXOCFJES-YDZHTSKRSA-N
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Description

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is a complex organic compound characterized by its unique structure, which includes bromine atoms and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to start with the bromination of 3-methylphenol to obtain 4-bromo-3-methylphenol. This intermediate is then reacted with chloroacetyl chloride to form 2-(4-bromo-3-methylphenoxy)acetyl chloride. The next step involves the reaction of this intermediate with butanamide to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of iodinated derivatives or other substituted products.

Scientific Research Applications

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may bind to and inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3E)-3-{[2-(4-BROMO-3-METHYLPHENOXY)ACETAMIDO]IMINO}-N-(2-BROMOPHENYL)BUTANAMIDE is unique due to its specific structure, which includes both bromine atoms and phenoxy groups. This combination imparts distinct chemical properties and potential biological activities that are not commonly found in other similar compounds.

Properties

Molecular Formula

C19H19Br2N3O3

Molecular Weight

497.2 g/mol

IUPAC Name

(3E)-3-[[2-(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene]-N-(2-bromophenyl)butanamide

InChI

InChI=1S/C19H19Br2N3O3/c1-12-9-14(7-8-15(12)20)27-11-19(26)24-23-13(2)10-18(25)22-17-6-4-3-5-16(17)21/h3-9H,10-11H2,1-2H3,(H,22,25)(H,24,26)/b23-13+

InChI Key

VHBNSVJXOCFJES-YDZHTSKRSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(=O)N/N=C(\C)/CC(=O)NC2=CC=CC=C2Br)Br

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NN=C(C)CC(=O)NC2=CC=CC=C2Br)Br

Origin of Product

United States

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